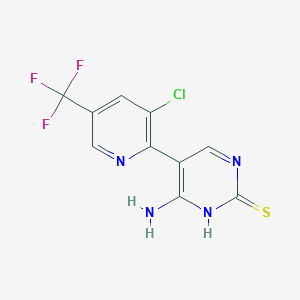

4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol

Description

4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol is a pyrimidine derivative characterized by a thiol (-SH) group at position 2, an amino (-NH2) group at position 4, and a substituted pyridine ring at position 3. Its molecular formula is C10H6ClF3N4S, with a molecular weight of 306.70 g/mol (CAS: 1823183-35-2) . This compound is part of a broader class of pyrimidine-based molecules studied for agrochemical and pharmaceutical applications, though its specific biological activity remains under investigation.

Properties

IUPAC Name |

6-amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3N4S/c11-6-1-4(10(12,13)14)2-16-7(6)5-3-17-9(19)18-8(5)15/h1-3H,(H3,15,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFWMUDFPQUENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C2=C(NC(=S)N=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701140563 | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701140563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823183-35-2 | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823183-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701140563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method for 2-Amino-3-chloro-5-trifluoromethylpyridine

A critical precursor is 2-amino-3-chloro-5-trifluoromethylpyridine, which can be synthesized via an amination reaction starting from chlorinated trifluoromethylpyridine derivatives. According to patent CN111574439A, the process involves:

- Reacting chlorinated trifluoromethylpyridine with ammonia or ammonium hydroxide under controlled temperature and pressure.

- Employing zinc and sulfuric acid as catalysts or reagents to facilitate the amination.

- Conducting reduction and substitution reactions to yield the amino-substituted pyridine intermediate with high purity.

This method is notable for its scalability and relatively mild reaction conditions, making it suitable for industrial production.

Formation of the Pyrimidine Ring and Final Compound

Cyclization and Functional Group Introduction

The pyrimidine ring is formed by reacting the pyridine intermediate with suitable precursors, such as 2-aminopyrimidine or related compounds. The key synthetic steps include:

- Cyclization reaction : The pyridine derivative reacts with 2-aminopyrimidine under conditions that promote ring closure to form the fused heterocyclic system.

- Introduction of the thiol group : Achieved by nucleophilic substitution using thiourea or related sulfur-containing reagents.

- Amino group incorporation : Often introduced through ammonium hydroxide or ammonia treatment during or after ring formation.

Typical reaction conditions involve solvents like DMF-water mixtures, moderate heating (e.g., 80 °C), and sometimes the use of oxidizing agents such as sodium periodate to facilitate transformations.

Representative Synthetic Procedure

A reported synthetic approach includes:

Reaction Mechanisms and Chemical Considerations

- Nucleophilic substitution : The chloro substituent on the pyridine ring is reactive toward nucleophiles such as ammonia and thiourea, enabling substitution to introduce amino and thiol groups.

- Oxidation/reduction steps : Sodium periodate may be used to oxidize intermediates, facilitating ring closure or functional group transformations.

- Catalysis : Zinc and sulfuric acid catalyze amination reactions by activating the pyridine ring toward nucleophilic attack.

Industrial Production and Optimization

For large-scale synthesis, modifications include:

- Use of continuous flow reactors to improve heat and mass transfer.

- High-throughput screening of reaction parameters (temperature, solvent ratios, reagent concentrations) to maximize yield.

- Employment of catalysts to reduce reaction times and increase selectivity.

- Optimization of purification steps to ensure product purity and minimize waste.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Conditions | Notes |

|---|---|---|---|

| Pyridine intermediate synthesis | 3-Chloro-5-(trifluoromethyl)pyridine, ammonia, zinc, sulfuric acid | Controlled temp/pressure, aqueous medium | Patent CN111574439A method; scalable |

| Pyrimidine ring formation | 2-Aminopyrimidine, pyridine intermediate, ammonium hydroxide, sodium periodate | DMF-water solvent, 80 °C, stirring | Facilitates cyclization and thiol group introduction |

| Functional group introduction | Thiourea or sulfur sources, ammonium hydroxide | Moderate heating | Nucleophilic substitution reactions |

| Purification | Crystallization, chromatography | Ambient or reduced temp | Ensures high purity product |

Research Findings and Analytical Data

- The compound exhibits strong biochemical activity due to its trifluoromethyl and chloro substituents enhancing binding affinity.

- NMR and HRMS data confirm structural integrity post-synthesis (e.g., ^1H NMR signals consistent with amino and thiol groups, HRMS m/z matching calculated molecular weight).

- Reaction yields and purity are improved by optimizing solvent systems and reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 3-position of the pyridine ring undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the trifluoromethyl group.

Key Findings :

-

SNAr reactions occur regioselectively at the pyridine chlorine, facilitated by the electron-deficient ring .

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) enable biaryl synthesis, expanding structural diversity .

Thiol Group Reactivity

The thiol (-SH) group participates in oxidation, metal coordination, and condensation reactions.

Key Findings :

-

Thiol oxidation proceeds readily under mild conditions, forming stable disulfides.

-

Condensation with carbonyl compounds yields thiazole hybrids, useful in medicinal chemistry .

Amino Group Functionalization

The 4-amino group on the pyrimidine ring undergoes alkylation, acylation, and condensation.

Key Findings :

-

Acylation enhances metabolic stability by blocking reactive amines .

-

Schiff bases exhibit antimicrobial and anticancer potential .

Pyrimidine Ring Modifications

The pyrimidine core undergoes electrophilic substitution and cyclization.

Key Findings :

-

Microwave irradiation accelerates cyclization, improving yields .

-

Bromination at C5 enables further cross-coupling reactions .

Stability and Metabolic Pathways

The trifluoromethyl group enhances lipophilicity and metabolic resistance.

Key Findings :

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : This compound has shown promising results as an antimicrobial agent. Its structural components allow it to interact effectively with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

- Anticancer Properties : Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate cell membranes and exert therapeutic effects.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes that are crucial in nucleotide synthesis, which is vital for cancer cell proliferation.

Agricultural Applications

- Herbicide Development : The unique structure of 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol suggests potential as a herbicide. Its ability to interfere with plant metabolic processes can be harnessed to develop selective herbicides that target specific weed species while minimizing damage to crops.

- Pesticide Formulations : The compound's antimicrobial properties can be utilized in developing pesticides that protect crops from fungal and bacterial infections, ensuring higher yields and better quality produce.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

Research conducted by scientists at a leading pharmaceutical company explored the anticancer properties of pyrimidine compounds. The study found that the tested compound exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells. Further investigations revealed that it induces apoptosis through mitochondrial pathways .

Case Study 3: Herbicidal Action

In agricultural research, field trials assessed the herbicidal activity of the compound against common weed species. Results demonstrated effective weed control with minimal impact on surrounding crops, indicating its potential utility in precision agriculture .

Mechanism of Action

The mechanism of action of 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. The amino and thiol groups can form hydrogen bonds and covalent bonds with target molecules, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol | C10H6ClF3N4S | 306.70 | Thiol (-SH), 3-chloro-5-(trifluoromethyl)pyridin-2-yl |

| Methyl 2-((4-amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-yl)thio)acetate | C13H10ClF3N4O2S | 378.76 | Thioether-linked ester (-S-CH2-COOCH3) |

| 5-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2-(methylsulfonyl)pyrimidin-4-amine | C11H8ClF3N4O2S | 352.72 | Methylsulfonyl (-SO2CH3) |

| 4-Amino-5-(aminomethyl)pyrimidine-2-thiol | C5H8N4S | 156.21 | Aminomethyl (-CH2NH2) |

Key Observations:

Substituent Effects: The thiol group in the target compound contrasts with the ester (in the methyl acetamide analog) and methylsulfonyl (in the sulfone analog) groups. Thiols are prone to oxidation, whereas sulfones and esters offer greater stability . The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is conserved in the first three compounds, suggesting its role in modulating lipophilicity and target binding. Its absence in the simpler aminomethyl analog reduces molecular weight by ~50% and likely decreases hydrophobicity .

The ester-containing analog (MW 378.76) introduces a lipophilic methyl group, which may enhance membrane permeability but reduce solubility in polar solvents .

Fluopyram: A Structurally Related Fungicide

Fluopyram (N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl] ethyl]-2-(trifluoromethyl) benzamide) shares the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety with the target compound but features a benzamide core instead of a pyrimidine-thiol structure. As a succinate dehydrogenase inhibitor (SDHI), fluopyram disrupts fungal energy metabolism . Notably, it exhibits thyroid toxicity in animal studies, raising questions about the role of the pyridine substituent in off-target effects . While the target compound’s bioactivity is unconfirmed, its thiol group could enable distinct mechanisms, such as covalent binding to enzymes or antioxidant modulation.

Simplified Pyrimidine Analogs

The aminomethyl derivative (C5H8N4S) lacks halogen and trifluoromethyl groups, resulting in lower molecular complexity. This simplification likely reduces binding affinity to targets requiring hydrophobic interactions, such as enzyme active sites with aromatic pockets .

Biological Activity

4-Amino-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pyrimidine-2-thiol (CAS Number: 1823183-35-2) is a novel compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and safety profiles.

The compound has the following chemical characteristics:

Research indicates that compounds similar to 4-amino pyrimidines often interact with biological targets such as enzymes and receptors involved in critical cellular pathways. The presence of the thiol group suggests potential reactivity with electrophilic species, which may lead to modulation of cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds structurally related to 4-amino pyrimidines have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells.

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| 4-Amino-Pyrimidine Derivative | 0.87 - 12.91 | MCF-7 |

| 5-Fluorouracil (Control) | 17.02 | MCF-7 |

The compound exhibited better growth inhibition compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU), suggesting a promising avenue for further development as an anticancer agent .

Antiviral Activity

In addition to anticancer properties, research has shown that similar compounds can exhibit antiviral activity. For example, a related pyrimidine derivative demonstrated effectiveness against influenza A virus strains, significantly reducing viral load in infected mice models . The compound's mechanism likely involves interference with viral replication processes.

Case Studies and Research Findings

- Toxicity Studies : A study assessed the acute toxicity of related compounds in Kunming mice, revealing no significant adverse effects at doses up to 2000 mg/kg. This suggests a favorable safety profile for further pharmacological exploration .

- Pharmacokinetics : The pharmacokinetic profile of similar derivatives showed an oral bioavailability of approximately 31.8%, indicating reasonable absorption and systemic availability post-administration .

- Selectivity Index : In comparative studies, certain derivatives demonstrated a selectivity index that favored cancer cells over normal cells, indicating a potential therapeutic window for clinical applications .

Q & A

Advanced Research Questions

How do computational methods like DFT aid in understanding electronic properties and reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations:

- HOMO-LUMO Analysis: Predicts charge transfer behavior. For example, the electron-withdrawing trifluoromethyl group lowers LUMO energy, enhancing electrophilic reactivity .

- Reaction Pathways: Simulations of nucleophilic attack at the pyrimidine C-2 position guide regioselective modifications .

Case Study:

DFT-optimized geometries of analogous Cu(II) complexes reveal ligand distortion angles (e.g., 15.7°), correlating with catalytic activity .

What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Standardization:

- Meta-Analysis: Cross-reference toxicity data (e.g., LD₅₀ values) with structural analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide to identify SAR trends .

Example Contradiction:

Varying IC₅₀ values in kinase inhibition assays may arise from differing ATP concentrations. Normalize data to 1 mM ATP for comparability .

How can environmental and toxicity risks be mitigated during large-scale synthesis?

Methodological Answer:

- Waste Management:

- Toxicity Screening:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.